Antibacterial agent 52

DBO SAR β-lactamase inhibitor design medicinal chemistry

Uncharacterized β-lactamase inhibitors slow antibiotic resistance research. Antibacterial agent 52 (CAS 1426572-60-2), a DBO-scaffold compound, provides a chemical probe for structure-activity relationship studies. • ≥98% purity, solid form; available from mg to gram scales. • Designed for biochemical enzyme inhibition and synergy assays. • Multiple suppliers with stock for rapid global dispatch.

Molecular Formula C13H20N6O6S
Molecular Weight 388.40 g/mol
Cat. No. B13924123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 52
Molecular FormulaC13H20N6O6S
Molecular Weight388.40 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CN4CCNCC4
InChIInChI=1S/C13H20N6O6S/c20-13-18-7-9(19(13)25-26(21,22)23)1-2-10(18)12-16-15-11(24-12)8-17-5-3-14-4-6-17/h9-10,14H,1-8H2,(H,21,22,23)/t9-,10+/m1/s1
InChIKeyXYMPZQHEDYODFR-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 52: DBO β-Lactamase Inhibitor


Antibacterial agent 52 (Example 18 from WO2013030735A1, CAS 1426572-60-2) is a synthetic antibacterial compound belonging to the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors [1]. Its molecular structure features a (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane core substituted with a 5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl group at the 2-position and a sulfoxy (OSO₃H) moiety at the 6-position, with a molecular formula of C₁₃H₂₀N₆O₆S and molecular weight of 388.40 g/mol [2]. As a DBO derivative, this compound is designed to inhibit serine β-lactamase enzymes (Ambler classes A, C, and D) that confer resistance to β-lactam antibiotics in Gram-negative pathogens, thereby restoring the efficacy of partner β-lactam agents when used in combination [1].

Uncharacterized DBO β-lactamase inhibitor probe
No reported MIC, IC₅₀, or synergy data available Requires full empirical characterization
Supports C2-substituent SAR and enzyme profiling studies

Why Antibacterial Agent 52 Is Not Interchangeable


Critical Limitation Notice: A comprehensive review of the patent WO2013030735A1, vendor technical datasheets, and public literature reveals that no quantitative biological activity data (MIC values, IC₅₀ values, enzyme inhibition kinetics, or in vivo efficacy) have been disclosed for Antibacterial agent 52. The patent does not contain experimental results tables or comparative efficacy data for Example 18. Consequently, this compound currently lacks the empirical foundation required for evidence-based differentiation from structurally related analogs. The following sections present the available structural and class-level context, but researchers and procurement specialists should recognize that Antibacterial agent 52 remains an uncharacterized research tool with unproven and undifferentiated activity relative to both in-patent comparators (e.g., Antibacterial agent 41, 42, 44, 47, 59) and clinically established DBO inhibitors (avibactam, relebactam, nacubactam, zidebactam, durlobactam) [1]. Generic substitution within the DBO class is not supported by any published head-to-head or cross-study data. Selection of this compound over alternatives cannot be justified on performance grounds at this time.

Absence of biological activity data prevents evidence-based differentiation from in-patent analogs (e.g., Antibacterial agent 41, 42, 44, 59).
Class-level DBO advantages (broad-spectrum inhibition) cannot be attributed to this specific compound without direct testing.
Structural novelty at the C2 position does not justify performance-based selection over clinically studied DBOs (avibactam, relebactam).

Antibacterial Agent 52: Differentiation Evidence


Piperazinylmethyl-Oxadiazole C2 Substitution

Antibacterial agent 52 contains a 5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl substituent at the 2-position of the diazabicyclooctane core [1]. This substitution pattern differs from the 2-carboxamide group found in avibactam and relebactam, and from alternative heteroaryl substitutions seen in other patent examples such as the tetrazole-containing Antibacterial agent 59 (Example 24) or the isoxazolyl-containing Antibacterial agent 42 . The piperazinylmethyl linker introduces a basic amine moiety (piperazine pKa ~9.8) capable of protonation at physiological pH, which may influence solubility, membrane permeability, and target binding interactions in ways distinct from neutral or anionic DBO derivatives.

C2 Piperazinyl-Oxadiazole
Class-level
Target: 5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl
Comparators: avibactam/relebactam (carboxamide); Antibacterial agent 59 (tetrazole); agent 42 (isoxazolyl)
Structural novelty context; no functional data to link substitution to activity.
Qualitative structure comparison from patent WO2013030735A1.
DBO SAR β-lactamase inhibitor design medicinal chemistry

DBO Scaffold Advantages Over First-Gen Inhibitors

As a diazabicyclooctane (DBO) derivative, Antibacterial agent 52 belongs to a class of non-β-lactam β-lactamase inhibitors that exhibit reversible, covalent inhibition of serine β-lactamases across Ambler classes A, C, and D [1]. Literature on DBO class characteristics indicates that DBO inhibitors demonstrate broader enzyme inhibition spectra and higher potency compared to first-generation inhibitors (clavulanic acid, sulbactam, tazobactam), which are limited primarily to class A enzymes and are susceptible to inhibitor-resistant β-lactamases [2]. However, no data exist to position Antibacterial agent 52 specifically within this class hierarchy, nor to compare its potency or spectrum relative to avibactam, relebactam, or other DBOs.

DBO Scaffold Advantage
Class-level
DBO class potential: classes A, C, D serine β-lactamase inhibition. First-gen comparators: clavulanic acid, sulbactam (class A only). No compound-specific data exist.
Class-level advantages do not differentiate this molecule from other DBOs.
Inferred from literature; empirical validation required.
antibiotic resistance β-lactamase Gram-negative pathogens

Lipophilicity Difference vs. Clinical DBOs

Antibacterial agent 52 exhibits a calculated LogP value of -4.5, indicating high hydrophilicity [1]. For comparison, avibactam has a calculated LogP of approximately -2.5 to -3.0, while relebactam is somewhat more lipophilic. The compound's topological polar surface area (tPSA) of 150 Ų [1] exceeds that of avibactam (tPSA ~112 Ų), reflecting the additional piperazine nitrogen atoms and oxadiazole oxygen/nitrogen atoms. These differences in polarity and hydrogen-bonding capacity may affect solubility profiles and membrane penetration, potentially influencing formulation options and in vivo distribution. However, the functional consequences of these differences for antibacterial efficacy or pharmacokinetics remain entirely untested.

Lipophilicity Profile
Reported
Calculated LogP: -4.5
tPSA: 150 Ų
vs. avibactam (LogP ~ -2.5 to -3.0, tPSA ~112 Ų)
Higher hydrophilicity and polar surface area may influence formulation; antibacterial impact untested.
In silico data; source: InvivoChem product page.
drug-likeness ADME prediction formulation development

Antibacterial Agent 52: Research Applications


DBO C2-Substituent SAR Exploration

Antibacterial agent 52 can serve as a chemical probe in medicinal chemistry programs investigating how C2-oxadiazole substitutions with basic amine linkers (piperazinylmethyl) influence β-lactamase inhibition potency, spectrum, and bacterial cell penetration relative to carboxamide-containing DBOs. Researchers may synthesize and test this compound alongside other patent examples (e.g., Antibacterial agent 41, 42, 44, 59) to establish empirical SAR trends within the WO2013030735A1 chemical series [1]. This application is predicated on the structural novelty identified in Evidence Item 1.

β-Lactamase Inhibition Profiling (Class A, C, D)

Given the DBO scaffold's class-level potential for broad-spectrum serine β-lactamase inhibition [1], Antibacterial agent 52 should be evaluated in biochemical enzyme inhibition assays against purified β-lactamases (e.g., TEM-1, SHV-1, CTX-M-15 for class A; AmpC for class C; OXA-48 for class D) to determine IC₅₀ values and inhibition constants (Kᵢ). Such characterization is essential to establish whether the piperazinylmethyl-oxadiazole substitution enhances or diminishes inhibitory potency relative to the avibactam/relebactam carboxamide baseline. This application stems from the class-level inference presented in Evidence Item 2.

β-Lactam Synergy Assessment

The primary functional premise of a β-lactamase inhibitor is restoration of β-lactam antibiotic activity. Antibacterial agent 52 should be evaluated in checkerboard synergy assays or fixed-concentration combination MIC determinations with clinically relevant β-lactam partners (ceftazidime, cefepime, meropenem, aztreonam) against panels of β-lactamase-producing Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii clinical isolates [1]. This will quantify any potential reduction in partner antibiotic MIC values, which is the critical performance metric for DBO utility. This scenario follows directly from the functional expectation described in Section 1.

Solubility & Stability Profiling

The calculated LogP of -4.5 and tPSA of 150 Ų for Antibacterial agent 52 [1] suggest high aqueous solubility but potential permeability challenges. Researchers should experimentally determine aqueous solubility (pH 1-7.4), chemical stability in buffer and plasma, and permeability (e.g., PAMPA or Caco-2 assays) to assess the compound's developability profile and compare it to established DBOs. These data are necessary to evaluate whether the piperazine-containing side chain confers any practical advantages in formulation or administration. This application is derived from the physicochemical evidence in Evidence Item 3.

Application
Selection Property
Validation Focus
DBO C2-substituent SAR exploration
C2-oxadiazole substitution context
Inhibitory potency comparison vs. carboxamide DBO references
β-Lactamase inhibition profiling
Enzyme inhibition assay context
IC₅₀/Ki determination across class A, C, D enzymes
β-Lactam synergy screening
Partner antibiotic MIC shift context
Checkerboard or fixed-concentration synergy with clinical isolates
Physicochemical profiling
High hydrophilicity profile (calculated)
Experimental solubility, stability, and permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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